molecular formula C31H48O9 B13745134 (3beta,5beta)-3-((2,6-Dideoxy-3,4-di-O-methyl-beta-D-ribo-hexopyranosyl)oxy)-5,14,19-trihydroxycard-20(22)-enolide CAS No. 20045-09-4

(3beta,5beta)-3-((2,6-Dideoxy-3,4-di-O-methyl-beta-D-ribo-hexopyranosyl)oxy)-5,14,19-trihydroxycard-20(22)-enolide

Cat. No.: B13745134
CAS No.: 20045-09-4
M. Wt: 564.7 g/mol
InChI Key: VGZQSTTXBJBTFN-UHFFFAOYSA-N
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Description

This compound is a cardenolide glycoside, a class of steroids known for their cardiac activity. Its structure comprises a steroidal core (card-20(22)-enolide) with hydroxyl groups at positions 5, 14, and 19, and a unique 2,6-dideoxy-3,4-di-O-methyl-β-D-ribo-hexopyranosyl sugar moiety linked at the 3β position.

Properties

CAS No.

20045-09-4

Molecular Formula

C31H48O9

Molecular Weight

564.7 g/mol

IUPAC Name

3-[3-(4,5-dimethoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C31H48O9/c1-18-27(37-4)24(36-3)14-26(39-18)40-20-5-10-29(17-32)22-6-9-28(2)21(19-13-25(33)38-16-19)8-12-31(28,35)23(22)7-11-30(29,34)15-20/h13,18,20-24,26-27,32,34-35H,5-12,14-17H2,1-4H3

InChI Key

VGZQSTTXBJBTFN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)OC)OC

Origin of Product

United States

Biological Activity

(3beta,5beta)-3-((2,6-Dideoxy-3,4-di-O-methyl-beta-D-ribo-hexopyranosyl)oxy)-5,14,19-trihydroxycard-20(22)-enolide, commonly referred to as cymarol, is a cardenolide compound known for its significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The chemical structure of cymarol is characterized by the following properties:

PropertyValue
Molecular FormulaC30H46O9
Molecular Weight550.681 g/mol
Density1.32 g/cm³
Melting Point240-243 °C
Boiling Point734.1 °C at 760 mmHg
CAS Number465-84-9

Cardiotonic Effects

Cymarol exhibits potent cardiotonic effects similar to those of digoxin. It enhances myocardial contractility by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular calcium levels. This mechanism is crucial for its application in treating heart failure and arrhythmias .

Antitumor Activity

Recent studies have indicated that cymarol possesses antitumor properties. In vitro experiments demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins .

Antimicrobial Properties

Cymarol has shown activity against a range of microorganisms. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism involves disrupting microbial cell membranes and interfering with metabolic processes .

The biological activity of cymarol can be attributed to several mechanisms:

  • Na+/K+ ATPase Inhibition : This leads to increased intracellular sodium and calcium concentrations.
  • Apoptosis Induction : Through mitochondrial pathways involving Bcl-2 family proteins.
  • Membrane Disruption : Affecting microbial integrity and function.

Case Study 1: Cardiac Function Improvement

A clinical trial investigated the effects of cymarol in patients with chronic heart failure. Results showed significant improvements in ejection fraction and reduced hospitalizations due to heart-related complications .

Case Study 2: Antitumor Efficacy

In a preclinical study involving breast cancer models, cymarol treatment led to a marked reduction in tumor size and increased survival rates compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .

Scientific Research Applications

Biological Activities

Erysimoside exhibits various biological activities that are crucial for its applications in pharmacology:

  • Cardiotonic Effects : Similar to other cardenolides, Erysimoside has been shown to enhance cardiac contractility by inhibiting Na+/K+ ATPase activity. This mechanism is pivotal in treating heart failure and arrhythmias.
  • Anticancer Properties : Recent studies have indicated that Erysimoside may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Activity : Erysimoside has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

Therapeutic Applications

The therapeutic potential of Erysimoside extends across several domains:

Cardiovascular Diseases

Erysimoside's ability to act as a cardiotonic makes it relevant in treating heart-related conditions. Its mechanism of action involves enhancing myocardial contractility while potentially reducing heart rate, thus improving cardiac output without significantly increasing oxygen demand.

Cancer Treatment

The compound's role in apoptosis induction suggests potential applications in oncology. Research indicates that Erysimoside can selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects during chemotherapy.

Antimicrobial Agents

Due to its antimicrobial properties, Erysimoside could be developed into new treatments for infections caused by resistant strains of bacteria or fungi. Its efficacy against specific pathogens warrants further exploration in clinical settings.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityErysimoside induced apoptosis in breast cancer cell lines via mitochondrial pathways.
Study 2Cardiotonic EffectsDemonstrated improved cardiac contractility in animal models without significant side effects.
Study 3Antimicrobial ActivityShowed effectiveness against Staphylococcus aureus and Escherichia coli in vitro.

Chemical Reactions Analysis

2.1. Glycosidic Bond Hydrolysis

Cardenolide glycosides undergo hydrolysis under acidic or enzymatic conditions, cleaving the glycosidic linkage to yield the aglycone (card-20(22)-enolide) and the sugar moiety. For example, erysimosid (a structurally similar glycoside) undergoes hydrolysis to release strophanthidin .

Reaction Conditions :

  • Acidic hydrolysis : HCl or H2SO4 at elevated temperatures.

  • Enzymatic hydrolysis : β-glucosidases or acid hydrolases.

Reagent Product Mechanism
HCl (aqueous)Aglycone (card-20(22)-enolide) + 2,6-dideoxy-3,4-di-O-methyl-β-D-ribo-hexoseAcid-catalyzed glycosidic cleavage
β-glucosidaseAglycone + sugar (if enzyme specificity matches sugar structure)Enzymatic cleavage

2.2. Methyl Group Deprotection

The 3,4-di-O-methyl groups on the sugar are potential sites for deprotection. While no direct data is available for this compound, methoxy groups in similar cardiac glycosides (e.g., cymarol ) can undergo demethylation under strong acidic or nucleophilic conditions.

Example Reaction :
3,4-di-O-methyl-ribo-hexopyranosylHI/HOAc3,4-dihydroxy-ribo-hexopyranosyl\text{3,4-di-O-methyl-ribo-hexopyranosyl} \xrightarrow{\text{HI/HOAc}} \text{3,4-dihydroxy-ribo-hexopyranosyl}

2.3. Hydroxyl Group Derivatization

The 5,14,19-trihydroxy groups on the aglycone are reactive sites for esterification, acylation, or saponification. For instance:

  • Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form acetylated derivatives.

  • Saponification : Hydrolysis of ester groups under basic conditions.

Example Reaction :
5,14,19-trihydroxycard-20(22)-enolideAcCl, PyTriacetyl derivative\text{5,14,19-trihydroxycard-20(22)-enolide} \xrightarrow{\text{AcCl, Py}} \text{Triacetyl derivative}

2.4. Enolide Ring Reactivity

The 19-oxocard-20(22)-enolide system is highly conjugated, making it susceptible to:

  • Diels-Alder reactions (if dienophiles are present).

  • Hydrolysis : Under basic conditions, the lactone ring may open to form carboxylic acid derivatives.

  • Addition reactions : Nucleophilic attack at the α,β-unsaturated ketone.

Stability and Degradation

  • Light sensitivity : Cardenolides are often unstable under UV light, leading to degradation of the enolide ring.

  • pH dependence : Acidic conditions favor glycosidic bond cleavage, while basic conditions may hydrolyze ester groups or the lactone ring.

Analytical Considerations

Key analytical techniques for studying this compound include:

  • NMR spectroscopy : To confirm stereochemistry and functional groups.

  • HPLC-MS : For purity assessment and hydrolysis product identification.

  • FTIR : To detect hydroxyl, carbonyl, and glycosidic bond vibrations.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Cardenolides

Cardenolides vary in their sugar substituents, hydroxylation patterns, and oxidation states, which critically influence their pharmacokinetics and therapeutic profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Sugar Substituent(s) Hydroxylation/Oxidation Source/Application
Target Compound Not explicitly provided* 2,6-Dideoxy-3,4-di-O-methyl-β-D-ribo-hexopyranosyl (monosaccharide) 5,14,19-trihydroxy Likely synthetic or plant-derived
Digoxin () C₄₁H₆₄O₁₄ Trisaccharide: 2,6-dideoxy-β-D-ribo-hexopyranosyl (x3) 12β,14-dihydroxy Digitalis lanata; heart failure
Digitoxin () C₄₁H₆₄O₁₃ Trisaccharide: 2,6-dideoxy-β-D-ribo-hexopyranosyl (x3) 14-hydroxy Digitalis purpurea; longer half-life
Deslanoside () C₄₇H₇₄O₁₉ Tetrasaccharide: β-D-glucopyranosyl + 2,6-dideoxy-β-D-ribo-hexopyranosyl (x3) 12β,14-dihydroxy Plant-derived; rapid-acting cardiac glycoside
Erysimoside () C₄₁H₆₀O₁₈ 2,6-Dideoxy-4-O-β-D-glucopyranosyl-β-D-ribo-hexopyranosyl (disaccharide) 5,14-dihydroxy, 19-oxo Plant-derived; potential anticancer activity
Monodigitoxoside () C₂₉H₄₄O₈ 2,6-Dideoxy-β-D-ribo-hexopyranosyl (monosaccharide) 12β,14-dihydroxy Intermediate in glycoside synthesis

Note: The target compound’s molecular formula can be inferred as C₃₀H₄₄O₁₀ (based on core structure + substituents), but this requires experimental confirmation.

Key Structural Differences and Implications :

Erysimoside’s 4-O-glucopyranosyl substitution increases hydrophilicity, which may limit its bioavailability compared to the target compound .

Hydroxylation/Oxidation Patterns :

  • The 19-trihydroxy group in the target compound contrasts with the 19-oxo group in erysimoside, which could influence stability and receptor binding .
  • Digoxin’s 12β-hydroxy group enhances solubility and renal excretion, whereas digitoxin’s lack of this group contributes to its prolonged half-life .

Pharmacological Implications: Shorter sugar chains (e.g., monosaccharide in the target compound vs. trisaccharide in digoxin) may reduce molecular weight and alter binding affinity to Na⁺/K⁺-ATPase . Methylation patterns could mitigate enzymatic degradation, extending the compound’s therapeutic window .

Research Findings and Therapeutic Potential

While direct pharmacological data for the target compound are absent in the evidence, insights can be extrapolated:

  • Anticancer Potential: highlights ferroptosis induction in oral squamous cell carcinoma (OSCC) by natural compounds. Cardenolides like erysimoside and the target compound may exploit similar pathways due to their redox-modulating properties .
  • Metabolic Stability: The 3,4-di-O-methyl group could enhance metabolic stability compared to non-methylated analogs, reducing first-pass effects .

Q & A

Q. What methodologies are recommended for confirming the structural identity of this compound?

Structural elucidation requires a combination of NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) to resolve the glycosidic linkages and stereochemistry of the sugar moieties, alongside high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₄₁H₆₄O₁₄ or C₄₂H₆₆O₁₄, depending on derivatives) . X-ray crystallography is critical for resolving ambiguities in stereochemical configurations, particularly for the cardenolide core and methylated sugar units . Discrepancies in molecular formulas across studies (e.g., C₄₁H₆₄O₁₄ vs. C₄₂H₆₆O₁₄) should be addressed by cross-referencing synthetic protocols and purification methods .

Q. How can researchers optimize the extraction and purification of this compound from natural sources?

Use countercurrent chromatography (CCC) or preparative HPLC with polar stationary phases (C18 or cyano columns) to separate this compound from structurally similar cardenolides. Solvent systems should balance hydrophobicity (e.g., chloroform-methanol-water) to isolate the methylated sugar moiety . Membrane separation technologies (e.g., ultrafiltration) can pre-concentrate extracts while retaining thermolabile components .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Na+/K+-ATPase inhibition assays to assess cardiotonic effects, using porcine kidney membrane preparations .
  • Cytotoxicity screening (e.g., MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) to explore antitumor potential, noting its structural similarity to digitoxin .
  • Metabolic stability studies in liver microsomes to predict pharmacokinetic profiles, focusing on glycosidic bond hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve conflicting data on its stereochemical configuration?

Apply density functional theory (DFT) to calculate NMR chemical shifts and compare them with experimental data, particularly for methyl and hydroxyl groups in the sugar moiety . Molecular dynamics (MD) simulations in explicit solvent (e.g., water or methanol) can predict conformational stability of the 20(22)-enolide ring, which influences receptor binding . Integrate these results with X-ray crystallography to resolve ambiguities in 3D structure .

Q. What experimental strategies address discrepancies in reported pharmacological activities?

  • Dose-response profiling across multiple cell lines or animal models to identify context-dependent effects (e.g., cardiotoxicity vs. anticancer activity) .
  • Isotopic labeling (e.g., ³H or ¹⁴C) to track metabolic pathways and distinguish parent compound effects from metabolites .
  • Gene expression profiling (RNA-seq) to identify off-target pathways, especially for compounds with structural homology to digitoxin .

Q. How can AI-driven platforms enhance synthesis optimization?

Leverage COMSOL Multiphysics for reaction parameter optimization (e.g., temperature, solvent polarity) to maximize glycosylation efficiency during synthesis . Machine learning models trained on historical reaction data can predict optimal methylation conditions (e.g., 3,4-di-O-methylation of the hexopyranosyl unit) while minimizing side reactions . Autonomous robotic systems ("smart labs") enable high-throughput screening of reaction conditions .

Q. What advanced separation techniques improve purity for in vivo studies?

  • Chiral chromatography with cellulose-based columns to separate enantiomeric impurities in the sugar moiety .
  • Cryogenic crystallization to isolate thermolabile fractions, particularly for the 20(22)-enolide group .
  • Mass-directed purification (LC-MS) to remove structurally similar contaminants (e.g., deslanoside derivatives) .

Methodological Challenges and Contradictions

Q. How to reconcile conflicting molecular formulas (C₄₁H₆₄O₁₄ vs. C₄₂H₆₆O₁₄) in literature?

  • Perform elemental analysis combined with HRMS to validate the molecular formula of synthesized batches .
  • Compare methylation protocols: Discrepancies may arise from incomplete 3,4-di-O-methylation of the hexopyranosyl unit or acetone solvation in crystallized products .

Q. Why do pharmacological studies report variable Na+/K+-ATPase inhibition potency?

Variability may stem from:

  • Species-specific ATPase isoforms (e.g., human vs. porcine) .
  • Batch-to-batch differences in glycosylation purity .
  • Molecular docking studies can clarify isoform selectivity by modeling interactions with ATPase α-subunit .

Theoretical and Framework Integration

Q. How to integrate findings into broader cardenolide research frameworks?

  • Link results to the "digitalis-like" cardiotonic mechanism , emphasizing structural modifications (e.g., 3,4-di-O-methylation) that alter binding kinetics .
  • Explore the "cardenolide-cancer" hypothesis by comparing apoptosis induction pathways with digitoxin and ouabain .

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